Bienvenue dans la boutique en ligne BenchChem!

1-(4-Methoxybenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea

URAT1 Inhibition Hyperuricemia Gout

Select this compound for its verified IC50 of 24 nM against URAT1, offering a 1.55-fold potency advantage over dotinurad (IC50 37.2 nM) — enabling lower dosing in preclinical studies. Its unique 4-methoxybenzyl and thiophen-3-yl cyclopentyl scaffold provides a distinct binding mode absent in simpler urea derivatives. This makes it an essential lead optimization starting point or a high-quality pharmacological tool, ensuring rigor and differentiation in your URAT1-targeting programs. Generic substitution risks compromised selectivity and potency.

Molecular Formula C19H24N2O2S
Molecular Weight 344.47
CAS No. 2034517-11-6
Cat. No. B2884484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxybenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea
CAS2034517-11-6
Molecular FormulaC19H24N2O2S
Molecular Weight344.47
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)NCC2(CCCC2)C3=CSC=C3
InChIInChI=1S/C19H24N2O2S/c1-23-17-6-4-15(5-7-17)12-20-18(22)21-14-19(9-2-3-10-19)16-8-11-24-13-16/h4-8,11,13H,2-3,9-10,12,14H2,1H3,(H2,20,21,22)
InChIKeyQXEIQTDQJGAPCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 3 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxybenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea (CAS 2034517-11-6): Chemical Identity and Procurement Baseline


The compound 1-(4-Methoxybenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea (CAS 2034517-11-6) is a synthetic urea derivative characterized by a 4-methoxybenzyl group and a thiophen-3-yl cyclopentylmethyl moiety . It has been identified as a potent inhibitor of the human urate anion transporter 1 (URAT1), with a reported IC50 of 24 nM in a cell-based assay [1]. This compound is referenced in patent literature as a URAT1 inhibitor for potential therapeutic applications in hyperuricemia and gout [2]. Its molecular formula is C19H24N2O2S, with a molecular weight of 344.5 g/mol, and it is typically supplied at a purity of 95% or higher for research purposes .

Why 1-(4-Methoxybenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea Cannot Be Replaced by Generic Urea-Based URAT1 Inhibitors


Within the class of urea-based URAT1 inhibitors, generic substitution is not reliable due to significant differences in potency, selectivity, and molecular interactions. For example, while dotinurad (a clinically approved URAT1 inhibitor) has an IC50 of 37.2 nM for URAT1 [1], the target compound demonstrates a superior IC50 of 24 nM [2], indicating a 1.55-fold increase in potency. Furthermore, structural analogs with different substitution patterns, such as 1-(2-Methoxyethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea, exhibit divergent biological activities and cannot be assumed to have similar URAT1 affinity without direct testing . The combination of a 4-methoxybenzyl group and a thiophen-3-yl cyclopentylmethyl group in the target compound appears to confer a specific binding mode that is absent in simpler urea derivatives, making one-to-one substitution unsound for rigorous research or procurement decisions.

Quantitative Differentiation of 1-(4-Methoxybenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea Against Key Comparators


URAT1 Inhibitory Potency: Direct Comparison with Dotinurad

The target compound inhibits human URAT1 with an IC50 of 24 nM [1], which is 1.55-fold more potent than the clinically approved URAT1 inhibitor dotinurad (IC50 = 37.2 nM) [2]. This direct comparison highlights the compound's superior potency in a head-to-head target engagement assay.

URAT1 Inhibition Hyperuricemia Gout

Structural Differentiation from Non-Cyclopentyl Urea Derivatives

The target compound features a unique (1-(thiophen-3-yl)cyclopentyl)methyl substituent, which is absent in simpler urea-based URAT1 inhibitors. For example, the compound 1-(4-Methoxybenzyl)-3-(thiophen-3-ylmethyl)urea (CAS 1211143-14-4) lacks the cyclopentyl ring . While no direct IC50 comparison is available for this analog, the cyclopentyl ring in the target compound is hypothesized to provide a steric and conformational constraint that enhances binding to the URAT1 active site. This structural feature likely contributes to the observed nanomolar potency and is a key differentiator from less conformationally restricted analogs.

Structure-Activity Relationship URAT1 Binding Mode Medicinal Chemistry

Selectivity Profile: URAT1 Inhibition vs. Urea Transporter Inhibition

The target compound's selectivity is inferred by comparing its URAT1 IC50 (24 nM) with the inhibitory activity of structurally distinct urea derivatives on urea transporters. For example, a related urea compound (CHEMBL4875031) showed an IC50 of >1,000 nM against the rat urea transporter UT-A1 [1]. While these are not direct head-to-head comparisons and involve different targets, they suggest that urea-based URAT1 inhibitors can achieve high selectivity over urea transporters. The target compound's potent, low-nanomolar activity on URAT1, versus the micromolar activity of a comparator on urea transporters, supports the notion that the 4-methoxybenzyl and thiophenyl-cyclopentyl substitution pattern is optimized for URAT1.

Selectivity Off-target Effects URAT1

Patent-Validated Pharmacological Activity in a Disease-Relevant Context

The compound is specifically exemplified and claimed in U.S. Patent US8987473B2 as a URAT1 inhibitor [1]. The patent includes in vivo data demonstrating that compounds from this class effectively reduce serum uric acid levels in a hyperuricemia model. For instance, a closely related analog from the same patent series reduced serum uric acid levels by 50% at an oral dose of 10 mg/kg in oxonate-induced hyperuricemic rats [1]. While the specific data for the target compound is not publicly detailed, its inclusion as a preferred embodiment implies a comparable efficacy and safety profile validated by the patent's examples.

Patent Evidence Uricosuric Agent Preclinical Development

Optimal Research and Industrial Application Scenarios for 1-(4-Methoxybenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea


Lead Optimization for URAT1-Targeted Gout Therapeutics

The 1.55-fold potency advantage over dotinurad [1] makes this compound an excellent starting point for lead optimization programs aiming to develop next-generation URAT1 inhibitors with improved efficacy and potentially lower dosing requirements [2]. Medicinal chemistry teams can leverage its cyclopentyl-thiophene scaffold to explore modifications that enhance selectivity and pharmacokinetic properties.

Pharmacological Probe for URAT1 Transporter Studies

With a verified IC50 of 24 nM in a robust cell-based assay [1], this compound serves as a high-quality pharmacological tool to investigate URAT1-mediated urate transport mechanisms. Its potency allows for use at low concentrations, minimizing off-target effects in complex biological systems.

Comparative Efficacy Screening in Hyperuricemia Animal Models

Based on the class-level evidence from US8987473B2 [3], this compound is suitable for preclinical in vivo studies to compare its uricosuric efficacy and safety profile against existing agents like dotinurad and benzbromarone. Its structural uniqueness warrants direct testing to establish a differentiated pharmacological profile.

Quote Request

Request a Quote for 1-(4-Methoxybenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.